molecular formula C19H18ClN5O2 B2654275 1-(3-Chloro-4-methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea CAS No. 1171636-46-6

1-(3-Chloro-4-methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea

Cat. No.: B2654275
CAS No.: 1171636-46-6
M. Wt: 383.84
InChI Key: DCABDNFLHLZFMU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a pyridazinylamino phenyl group connected through a urea linkage.

Preparation Methods

The synthesis of 1-(3-Chloro-4-methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Nitration and Reduction: The starting material, 3-chloro-4-methoxyaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Coupling Reaction: The amine is then coupled with 4-((6-methylpyridazin-3-yl)amino)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired urea linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(3-Chloro-4-methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

1-(3-Chloro-4-methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can be compared with other similar compounds, such as:

    1-(3-Chloro-4-methoxyphenyl)-3-(4-aminophenyl)urea: This compound lacks the pyridazinyl group, which may result in different biological activities and properties.

    1-(3-Chloro-4-methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)thiourea: The urea linkage is replaced by a thiourea linkage, potentially altering its reactivity and interactions with molecular targets.

    1-(3-Chloro-4-methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)carbamate: The urea linkage is replaced by a carbamate linkage, which may affect its stability and biological activity.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c1-12-3-10-18(25-24-12)21-13-4-6-14(7-5-13)22-19(26)23-15-8-9-17(27-2)16(20)11-15/h3-11H,1-2H3,(H,21,25)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCABDNFLHLZFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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